[5-(2-Amino-4-methylphenyl)furan-2-yl](furan-2-yl)methanone
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Overview
Description
5-(2-Amino-4-methylphenyl)furan-2-ylmethanone is an organic compound that features a furan ring substituted with an amino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-4-methylphenyl)furan-2-ylmethanone typically involves the reaction of 2-amino-4-methylphenylboronic acid with 2-furylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium(II) acetate and requires a base such as potassium carbonate in a solvent like toluene. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-4-methylphenyl)furan-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated furans.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(2-Amino-4-methylphenyl)furan-2-ylmethanone serves as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in the development of bioactive molecules. Its structural features make it a candidate for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Medicine
Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with biological targets suggests it could be useful in the treatment of various diseases, including cancer and infectious diseases.
Industry
In the materials science field, 5-(2-Amino-4-methylphenyl)furan-2-ylmethanone can be used in the synthesis of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 5-(2-Amino-4-methylphenyl)furan-2-ylmethanone exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Amino-4-methylphenyl)thiophene-2-ylmethanone
- 5-(2-Amino-4-methylphenyl)pyrrole-2-ylmethanone
Uniqueness
Compared to similar compounds, 5-(2-Amino-4-methylphenyl)furan-2-ylmethanone exhibits unique reactivity due to the presence of the furan ring. The furan ring’s electron-rich nature makes it more reactive in electrophilic substitution reactions compared to thiophene and pyrrole analogs. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions enhances its potential in biological applications.
Properties
CAS No. |
62144-29-0 |
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Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
[5-(2-amino-4-methylphenyl)furan-2-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C16H13NO3/c1-10-4-5-11(12(17)9-10)13-6-7-15(20-13)16(18)14-3-2-8-19-14/h2-9H,17H2,1H3 |
InChI Key |
STFHQRAHXSPHRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)C3=CC=CO3)N |
Origin of Product |
United States |
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